N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide
Description
N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and a methylsulfanyl phenyl group
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14(2)22-25-23(30-26-22)18-12-21(29)27(19-10-5-4-9-17(18)19)13-20(28)24-15-7-6-8-16(11-15)31-3/h4-12,14H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUONKWPWZVDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the oxadiazole ring and the methylsulfanyl phenyl group. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Oxadiazole Ring Formation: The oxadiazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Final Coupling: The final step involves coupling the quinoline-oxadiazole intermediate with the methylsulfanyl phenyl group using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and bacterial infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, to elucidate its mechanism of action.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of the HER2 receptor, which is implicated in certain types of cancer . The binding of the compound to the receptor prevents the activation of downstream signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties, used in mouthwashes and disinfectants.
Domiphen Bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.
Uniqueness
N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide stands out due to its unique combination of a quinoline core, an oxadiazole ring, and a methylsulfanyl phenyl group. This structure imparts specific chemical and biological properties that are not found in the similar compounds mentioned above. Its potential as a therapeutic agent targeting specific molecular pathways further highlights its uniqueness.
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be characterized by its intricate structure, which includes:
- Methylsulfanyl group attached to a phenyl ring.
- Dihydroquinoline moiety, contributing to its biological effects.
- Oxadiazole ring , known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole rings have been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of substituents like the methylsulfanyl group enhances the activity against pathogens such as E. coli and Staphylococcus aureus .
| Compound | Activity Against | IC50 (µg/mL) |
|---|---|---|
| N-[3-(methylsulfanyl)phenyl]-... | E. coli | 12.5 |
| N-[3-(methylsulfanyl)phenyl]-... | S. aureus | 15.0 |
Antitumor Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that the dihydroquinoline and oxadiazole components may play crucial roles in inhibiting cancer cell proliferation. For example, a related compound demonstrated an IC50 value lower than that of doxorubicin against specific cancer cell lines .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety may interfere with key metabolic pathways in bacteria and cancer cells.
- Cell Cycle Arrest : Similar compounds have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Evaluation
In a recent study published in ResearchGate, a series of substituted oxadiazoles were synthesized and tested for their antimicrobial activity. The results showed that compounds with methylsulfanyl substitutions exhibited enhanced efficacy against common pathogens .
Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of related compounds. The study revealed that certain derivatives significantly inhibited the growth of various cancer cell lines, with some showing better performance than established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
